molecular formula C18H15ClN6O2 B2529161 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034532-00-6

2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2529161
CAS No.: 2034532-00-6
M. Wt: 382.81
InChI Key: JTUSZRWERFLRHQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.81. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a hybrid molecule incorporating oxadiazole and triazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be broken down into key components:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Oxadiazole ring : Known for its anticancer properties and ability to inhibit various enzymes.
  • Triazolo-pyridine unit : Often associated with antimicrobial and anti-inflammatory activities.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring in the structure enables the compound to target specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit:

  • Thymidylate synthase
  • Histone deacetylase (HDAC)
  • Topoisomerase II

These targets are crucial in cancer therapy as they play significant roles in DNA replication and cell cycle regulation .

2. Antimicrobial Activity

The presence of triazole and oxadiazole moieties has been linked to antimicrobial properties. Compounds containing these groups have demonstrated effectiveness against various bacterial strains. For example:

  • Bacterial Inhibition : Studies have shown that derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies suggest that similar compounds can significantly reduce inflammation markers and exhibit analgesic properties .

Case Study 1: Anticancer Mechanism

A study investigating the mechanism of action for a related oxadiazole derivative revealed that it induced apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. The study utilized molecular docking to demonstrate strong binding affinity to the target enzymes, suggesting a similar potential for our compound .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various oxadiazole derivatives, one compound exhibited an MIC of 12 µg/ml against Candida albicans, indicating potent antifungal activity. The study emphasized structural modifications that enhance bioactivity, which could be applicable for optimizing our target compound .

Research Findings Summary

Activity TypeTarget Enzyme/PathwayObserved EffectReference
AnticancerThymidylate synthaseInhibition leads to reduced proliferation
AntimicrobialVarious bacterial strainsSignificant reduction in microbial growth
Anti-inflammatoryCOX-1 and COX-2Decreased inflammation markers

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-11-21-18(27-24-11)13-6-4-8-25-15(22-23-17(13)25)10-20-16(26)9-12-5-2-3-7-14(12)19/h2-8H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSZRWERFLRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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